Product packaging for Pyridine-d5 N-oxide(Cat. No.:CAS No. 19639-76-0)

Pyridine-d5 N-oxide

Cat. No.: B015919
CAS No.: 19639-76-0
M. Wt: 100.13 g/mol
InChI Key: ILVXOBCQQYKLDS-RALIUCGRSA-N
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Description

Pyridine-d5 N-oxide (CAS 19639-76-0) is a deuterated analog of pyridine N-oxide, where five hydrogen atoms are replaced by deuterium, yielding a molecular weight of 100.13 g/mol. This stable isotope-labeled compound is a critical tool in advanced analytical research, particularly in electrospray tandem mass spectrometry (ESI-MS/MS) studies carried out at high mass resolution. It serves as an internal standard and a model compound for investigating the gas-phase behavior of protonated, sodiated, and proton-bound dimeric ion species, as well as the formation of unique doubly-charged tetrameric ions. The incorporation of five deuterium atoms provides a distinct mass shift that is invaluable for tracing reaction pathways and conducting accurate proton affinity calculations. Researchers utilize this compound in mechanistic studies to understand fragmentation patterns and ion-molecule interactions without interference from common hydrogen-containing isotopes. It appears as a white to off-white solid with a melting point of 61-65 °C and is soluble in chlorinated and alcoholic solvents such as chloroform, dichloromethane, and methanol. This product is strictly For Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H5NO B015919 Pyridine-d5 N-oxide CAS No. 19639-76-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,3,4,5,6-pentadeuterio-1-oxidopyridin-1-ium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5NO/c7-6-4-2-1-3-5-6/h1-5H/i1D,2D,3D,4D,5D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILVXOBCQQYKLDS-RALIUCGRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=[N+](C=C1)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=[N+](C(=C1[2H])[2H])[O-])[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00584118
Record name 1-Oxo(~2~H_5_)-1lambda~5~-pyridine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

100.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19639-76-0
Record name 1-Oxo(~2~H_5_)-1lambda~5~-pyridine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Pyridine-d5 N-oxide
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Synthesis and Derivatization of Pyridine D5 N Oxide

Advanced Synthetic Methodologies for Pyridine-d5 (B57733) N-oxide

The preparation of Pyridine-d5 N-oxide with high isotopic purity requires specialized synthetic approaches that ensure efficient deuterium (B1214612) incorporation at all ring positions.

Isotopic exchange methods involve replacing the hydrogen atoms in a pre-formed pyridine (B92270) or pyridine N-oxide molecule with deuterium atoms. This is typically achieved by exposing the compound to a deuterium source, such as deuterium oxide (D₂O), under specific reaction conditions.

Research indicates that hydrogen-deuterium exchange in pyridines can occur in neutral D₂O at elevated temperatures. cdnsciencepub.com The mechanism often involves the deprotonation of the pyridinium (B92312) ion by a deuteroxide ion (OD⁻) to form an ylide intermediate, which subsequently undergoes deuteration. cdnsciencepub.com The relative rates of exchange at different positions (C2, C3, C4) are influenced by the stability of the resulting ylides. cdnsciencepub.com

More recent advancements have explored metal-free, selective ortho-deuteration of N-heterocyclic oxides, including pyridine N-oxide, at room temperature using potassium tert-butoxide (KOtBu) in DMSO-d₆. researchgate.netchemrxiv.org This method demonstrates high deuterium incorporation and regioselectivity, driven by an increase in acidity at the ortho-position facilitated by the N-oxide functionality, enabling deprotonation by the in situ generated dimsyl anion. researchgate.netchemrxiv.org

De novo synthesis involves constructing the pyridine ring from smaller, deuterated building blocks. This approach allows for precise control over the position and extent of deuterium incorporation from the initial stages of the synthesis. While general de novo synthesis methods for pyridines exist, including condensation reactions and cycloadditions, specific pathways utilizing perdeuterated precursors for the synthesis of this compound would involve starting materials already enriched with deuterium. scripps.eduacs.org For instance, building the ring from deuterated small molecules containing nitrogen and carbon atoms would lead to a perdeuterated pyridine intermediate, which would then be oxidized to the N-oxide.

Achieving high deuteration efficiency and isotopic purity is crucial for applications requiring a precisely labeled compound. Factors influencing these include the choice of deuterium source (e.g., the isotopic purity of D₂O used), reaction conditions (temperature, pressure, solvent, catalyst), reaction time, and the presence of competing side reactions that could lead to back-exchange of deuterium with hydrogen or degradation of the product. For isotopic exchange methods, optimizing conditions to favor complete exchange at all desired positions while minimizing unwanted side reactions is key. For de novo synthesis, the isotopic purity of the starting deuterated precursors directly impacts the final product's isotopic purity. Purification techniques, such as distillation or chromatography, may be necessary to isolate this compound with the required level of isotopic enrichment. This compound is commercially available with reported isotopic purities, such as 98 atom % D. sigmaaldrich.comsigmaaldrich.com

Functionalization and Derivatization Reactions of this compound

Pyridine N-oxides, including the deuterated analog, exhibit distinct reactivity compared to their parent pyridines due to the presence of the N-oxide group. This functionality influences both electrophilic and nucleophilic substitution patterns.

Pyridine N-oxide is generally more reactive towards electrophilic aromatic substitution (EAS) than pyridine itself. bhu.ac.in The oxygen atom can donate electron density into the ring through resonance, increasing electron density at the ortho (C2) and para (C4) positions. bhu.ac.in This makes these positions more susceptible to electrophilic attack. Therefore, electrophilic substitution reactions on this compound are expected to primarily occur at the C2 and C4 positions of the deuterated ring. Examples of such reactions on non-deuterated pyridine N-oxide include nitration, which yields the 4-nitro derivative. bhu.ac.in

Pyridine N-oxides are also more reactive towards nucleophilic attack compared to pyridines. scripps.edu Nucleophilic reactions on pyridine N-oxide often involve initial attack of a nucleophile at the C2 or C4 positions, followed by subsequent steps that can lead to substitution or addition products. scripps.edubhu.ac.inchemtube3d.com The N-oxide functionality can activate the ring towards nucleophilic attack, particularly when the oxygen is protonated or coordinated to a Lewis acid. scripps.edu Nucleophilic substitution reactions can take place at the ortho- and para- positions to the N-oxide. chemtube3d.com Reagents like POCl₃ are commonly used to activate pyridine N-oxide for nucleophilic substitution, often leading to the incorporation of a chlorine atom at the 2 or 4 position, which can then serve as a leaving group for further nucleophilic substitutions. chemtube3d.comacs.org Recent research has also explored mild, one-pot procedures for the synthesis of 2-substituted pyridines from pyridine N-oxides and nucleophiles using activating agents like phosphonium (B103445) salts. nih.gov

Side Chain Modifications and Formation of Complex Architectures

Modifications at the carbon atoms (C-2, C-3, C-4, C-5, C-6) of the this compound ring are key to building complex structures. Transition metal-catalyzed reactions, particularly those involving C-H activation, have emerged as powerful tools for achieving regioselective functionalization of pyridine N-oxides. mdpi.comnih.gov The N-oxide oxygen can act as a directing group, facilitating metalation and subsequent coupling reactions at specific positions. nih.gov

Palladium catalysis has been widely employed for the arylation and heteroarylation of pyridine N-oxides, predominantly at the C-2 position. mdpi.comnih.gov Mechanistic studies involving pyridine N-oxide-d5 have provided insights into the C-H bond cleavage process in these reactions, suggesting cooperative catalysis between distinct palladium centers. nih.gov Beyond arylation, other C-H functionalization reactions, such as alkylation and alkenylation, have also been reported for pyridine N-oxides, often showing selectivity for the C-2 and C-3 positions depending on the catalyst and reaction conditions. mdpi.comnih.gov

While the C-2 position is often the most reactive due to the directing effect of the N-oxide, strategies for functionalizing the more distal C-3 and C-4 positions have also been developed, although these can be more challenging to achieve with high regioselectivity. nih.gov The introduction of substituents at these positions allows for the construction of diverse molecular scaffolds.

The functionalized this compound derivatives can then serve as precursors for the formation of more complex architectures. This can involve further synthetic transformations of the introduced side chains, coupling with other molecular fragments, or utilizing the modified pyridine N-oxide within supramolecular assemblies or coordination complexes. For instance, pyridine N-oxides are known to bind to metal ions through the oxygen atom, forming coordination complexes. wikipedia.org While studies specifically detailing the formation of complex architectures from side-chain modified this compound are less common in general literature searches, the principles established for the parent pyridine N-oxide and other substituted pyridine N-oxides are applicable. The ability to selectively introduce functional groups onto the deuterated core provides handles for subsequent elaborations, leading to a wide array of potential complex molecules or materials.

Research findings highlight the versatility of C-H functionalization in modifying pyridine N-oxides. The following table summarizes representative examples of side-chain modifications on pyridine N-oxide derivatives, illustrating the types of transformations possible, which can be conceptually applied to this compound.

Reaction TypePosition of FunctionalizationCatalyst SystemExample Substrate/ProductReference
Direct ArylationC-2Pd(OAc)₂, PtBu₃Pyridine N-oxide + Aryl halide -> 2-Aryl pyridine (after reduction) nih.gov
C-H AlkenylationC-2, C-3Rhodium catalyst ([Rh(cod)Cl]₂, dppe) with CsOAcPyridine N-oxide + tert-butyl acrylate (B77674) -> Alkylated products mdpi.com
Oxidative Cross-CouplingC-2Pd(OAc)₂, Ag₂CO₃, Pyridine, TBABQuinoline (B57606) N-oxide + Indole -> C2-Heteroarylated quinoline N-oxide mdpi.com

The ability to perform selective side-chain modifications on this compound opens avenues for its incorporation into larger, more intricate molecular structures, including potential applications in the design of labeled ligands for metal complexes or as building blocks for deuterated pharmaceuticals and materials.

Mechanistic Investigations Utilizing Pyridine D5 N Oxide As a Probe

Kinetic Isotope Effect (KIE) Studies for Reaction Mechanism Elucidation

KIE studies are a powerful method for understanding the transition state of a chemical reaction. The change in reaction rate when an atom is replaced by its isotope provides information about the extent to which bonds to that atom are broken or formed in the rate-determining step wikipedia.orgpkusz.edu.cnresearchgate.net. For C-H bond activation processes, deuterium (B1214612) labeling is particularly informative due to the significant mass difference between hydrogen and deuterium, leading to measurable differences in vibrational frequencies and reaction rates wikipedia.org.

C-H activation is a fundamental transformation in organic chemistry, involving the cleavage of a carbon-hydrogen bond. Deuterium labeling, such as in Pyridine-d5 (B57733) N-oxide, is essential for studying the mechanism of these reactions. By observing where the deuterium atom ends up in the product or recovered starting material, researchers can gain insights into which C-H bonds are activated and at what stage of the reaction researchgate.netchemrxiv.orgacs.org. A significant KIE (kH/kD > 1) generally indicates that the C-H bond cleavage occurs in or before the rate-determining step wikipedia.org.

Palladium-catalyzed direct arylation is a widely used method for forming C-C bonds. Pyridine (B92270) N-oxides are known substrates for this type of reaction fu-berlin.dersc.orgnih.gov. Mechanistic studies on the direct arylation of pyridine N-oxides with bromoarenes catalyzed by Pd(OAc)2 and PtBu3 have utilized Pyridine-d5 N-oxide to probe the reaction mechanism. A one-pot competition experiment between pyridine N-oxide and this compound yielded a significant KIE of kH/kD = 4.7 fu-berlin.de. This substantial KIE suggests that the C-H bond cleavage is involved in the rate-determining step of the reaction wikipedia.orgfu-berlin.de. This finding implies that reductive elimination is likely not the rate-limiting step in this specific palladium-catalyzed transformation fu-berlin.de.

Beyond palladium catalysis, this compound and other deuterated pyridine derivatives are employed in studying the mechanisms of C-H functionalization reactions catalyzed by various metals. For instance, deuterium labeling studies have provided insights into C-H activation mediated by cobalt complexes princeton.edumpg.de. In some cases, low KIE values (close to 1) have been observed, suggesting that C-H bond cleavage might not be the rate-determining step, and other processes, such as ligand exchange, could be kinetically relevant chemrxiv.org. Studies involving copper and nickel catalysts in C-H functionalization of heteroarene N-oxides also benefit from deuterium labeling to understand the mechanistic details nih.gov.

Reaction Pathway Analysis Through Deuterium Tracing

Deuterium tracing involves following the path of the deuterium label from the starting material through intermediates to the final product. This technique provides direct evidence for the sequence of bond-forming and bond-breaking events in a reaction mechanism.

Deuterium tracing, often in conjunction with KIE studies, helps pinpoint the rate-determining step (RDS) of a reaction. If the deuterium label is present in a molecule that is involved in the slowest step of the reaction, changes in its position or retention can provide clues about the nature of the transition state and the bonds being broken or formed in that step pkusz.edu.cnrsc.org. For example, the observation of deuterium scrambling or incorporation at specific positions can rule out certain mechanistic pathways.

The distribution of deuterium in reaction products and isolated intermediates can provide crucial evidence for the existence and structure of transient species formed during the reaction. Deuterium tracing can help confirm or refute proposed intermediates and transition states by showing whether the observed isotopic distribution is consistent with the proposed reaction pathway acs.orgsnnu.edu.cn. For instance, in studies involving photoredox catalysis and pyridine N-oxides, 18O labeling experiments have been used to determine the origin of oxygen atoms in the product, complementing deuterium studies aimed at understanding C-H activation and subsequent steps purdue.edu. The analysis of deuterium incorporation patterns can reveal details about migratory insertions, reductive eliminations, and other key steps in catalytic cycles princeton.edunih.gov.

Compound Information

Compound NamePubChem CID
Pyridine N-oxide12753
This compound12352119, 24874146, MFCD02093733 (Note: PubChem lists CID for Pyridine-d5, 558519, and CAS for this compound, 19639-76-0. Multiple identifiers exist for labeled compounds) sigmaaldrich.comnih.govsigmaaldrich.comchemsrc.com
Pyridine-d5558519

Data Table: Representative Kinetic Isotope Effects in Palladium-Catalyzed Direct Arylation of Pyridine N-oxides

SubstrateCoupling PartnerCatalyst SystemkH/kDReference
Pyridine N-oxideBromoarenePd(OAc)2, PtBu34.7 fu-berlin.de

Investigation of Competing Reaction Pathways (e.g., homocoupling side reactions)

This compound has been employed to investigate competing reaction pathways, such as homocoupling side reactions, in various catalytic processes. In the context of direct arylation reactions of pyridine N-oxides with bromoarenes, competing homocoupling of both the aryl halide and the pyridine N-oxide substrate has been observed. fu-berlin.de The homocoupling of the pyridine N-oxide substrate leads to the formation of bipyridine N,N'-dioxide. fu-berlin.de

Mechanistic studies utilizing this compound can help to understand the prevalence and mechanism of these side reactions. For instance, in one study on the direct arylation of pyridine N-oxides catalyzed by Pd(OAc)2 and PtBu3, a one-pot competition experiment between pyridine N-oxide and this compound was conducted. fu-berlin.de This experiment yielded a significant kinetic isotope effect (KIE) of kH/kD = 4.7. fu-berlin.de This finding was crucial in implying that reductive elimination is not the rate-limiting step in this specific catalytic system. fu-berlin.de The observation and quantification of aryl halide and pyridine N-oxide homocoupling products in similar yields from these reactions suggested that these two side reactions might proceed through linked redox cycles. fu-berlin.de

The use of this compound in such studies allows researchers to differentiate between potential C-H activation steps involving the pyridine ring and other steps in the catalytic cycle, providing valuable data for elucidating complex reaction mechanisms and the origins of competing pathways.

Solvent Effects and Deuterated Solvents in Reaction Kinetics and Mechanisms

Deuterated solvents, including pyridine-d5, play a significant role in the study of reaction kinetics and mechanisms, particularly through their use in Nuclear Magnetic Resonance (NMR) spectroscopy. Pyridine-d5 is a commonly used deuterated NMR solvent fishersci.secam.ac.ukfishersci.fiisotope.com, which is essential for monitoring reactions and characterizing intermediates and products in solution without interference from a large proton signal from the solvent.

While this compound itself may not be commonly used as a bulk solvent, its deuterated nature makes it valuable in studies investigating solvent effects where the solvent is a reactant or involved in key mechanistic steps. Studies on the kinetics of reactions involving pyridine and pyridine N-oxide derivatives have explored solvent effects. For example, investigations into the reaction of diazodiphenylmethane (B31153) with substituted carboxypyridine and 2-carboxypyridine N-oxides have examined how different solvents influence reaction rates and mechanisms. rsc.orgrsc.orgscispace.com Although these studies may not have specifically used this compound as the solvent, they highlight the importance of understanding solvent-substrate interactions and their impact on reactivity, an area where isotopic labeling can provide further insights.

Furthermore, kinetic studies using deuterated analogues, such as pyridine-d5, can probe the involvement of solvent molecules if the solvent participates directly in a proton or deuterium transfer step within the reaction mechanism. For instance, a kinetic study on pyridine exchange reactions at a bis(μ-acetato)(μ-oxo)diruthenium(III) center utilized pyridine-d5 to investigate the exchange mechanism (dissociative or interchange dissociative) and the electronic and steric effects of ligands on the exchange rates. researchgate.net This demonstrates how deuterated versions of nitrogen-containing compounds are used to understand complex exchange processes and the influence of the surrounding chemical environment, including potential solvent interactions.

Spectroscopic and Analytical Characterization of Pyridine D5 N Oxide and Its Derivatives

Advanced Mass Spectrometry Techniques

High-resolution mass spectrometry, particularly when coupled with soft ionization techniques like electrospray ionization (ESI), is a powerful tool for the detailed characterization of Pyridine-d5 (B57733) N-oxide.

Electrospray/Tandem Mass Spectrometric Studies of Pyridine-d5 N-oxide at High Mass Resolution

Electrospray ionization tandem mass spectrometry (ESI-MS/MS) has been instrumental in studying this compound. nih.gov Investigations using hybrid quadrupole/time-of-flight (TOF) mass spectrometers have enabled precise mass measurements and the detailed study of various ion species generated from this compound. nih.gov These high-resolution studies are crucial for determining the elemental composition of the parent ion and its fragments, providing a high degree of confidence in their identification. nih.gov The soft nature of ESI allows for the observation of the protonated molecule, [M+H]+, as the base peak, preserving the intact molecular structure for further analysis.

Analysis of Fragmentation Pathways and Isotopic Signatures

Collision-induced dissociation (CID) is a key technique used to probe the fragmentation pathways of protonated this compound. nih.gov A characteristic fragmentation pathway for N-oxides is the neutral loss of an oxygen atom, resulting in a fragment ion corresponding to [M+H-O]+. researchgate.net Another common fragmentation route involves the elimination of a hydroxyl radical (•OH), which is a signature of the N-oxide functional group. researchgate.net

High-resolution mass spectrometry allows for the detailed analysis of the isotopic signature of this compound. Given the high isotopic purity of commercially available this compound (typically around 98 atom % D), the mass spectrum exhibits a distinct isotopic cluster. sigmaaldrich.com The accurate mass measurements of the monoisotopic peak and the subsequent isotopic peaks (M+1, M+2, etc.) can be used to confirm the elemental composition, C5D5NO.

Table 1: Predicted Isotopic Distribution for the Protonated Molecule of this compound ([C5D5NO+H]+)

m/z (Da)Relative Abundance (%)
101.08100.00
102.085.92
103.080.35

Note: This table represents a simplified theoretical distribution. Actual observed intensities may vary based on instrumental conditions.

Detection of Protonated, Sodiated, and Proton-Bound Dimers and Doubly-Charged Ion Species

Mass spectrometric analysis of this compound using electrospray ionization has revealed the formation of various adducts and multimeric species. nih.gov In addition to the protonated molecule ([M+H]+), sodiated adducts ([M+Na]+) are commonly observed, arising from the presence of sodium salts in the solvent or sample matrix. nih.gov Furthermore, proton-bound dimers, [(M)2+H]+, have been identified, which are non-covalent complexes of two this compound molecules held together by a proton. nih.gov

Interestingly, studies have also reported the presence of doubly-charged ion species. nih.gov For the non-deuterated Pyridine (B92270) N-oxide, doubly-charged ions with a mass-to-charge ratio (m/z) of 191 have been identified as diprotonated tetramers. nih.gov It is plausible that analogous doubly-charged species are formed with this compound. The formation of these multimeric and multiply-charged ions is influenced by experimental conditions such as concentration and the composition of the electrospray solvent.

Application in Metabolomic Approaches and Detection of N-Oxide Metabolites

In the field of metabolomics, stable isotope-labeled compounds like this compound are valuable as internal standards for the quantification of related analytes in complex biological matrices. The distinct mass shift of the deuterated standard allows for its clear differentiation from the endogenous, non-labeled counterpart.

Furthermore, the analytical techniques developed for this compound are directly applicable to the detection and characterization of N-oxide metabolites in drug metabolism studies. researchgate.net The characteristic fragmentation patterns of N-oxides, such as the loss of oxygen, can be used as a diagnostic tool to identify these metabolites in complex mixtures. researchgate.netnih.gov For instance, in studies of the tobacco-specific nitrosamine (B1359907) NNK, mass spectrometry is employed to detect its N-oxide metabolites in urine, which are important markers of detoxification pathways. nih.gov The ability to distinguish N-oxide metabolites from hydroxylated isomers, which can have the same nominal mass, is a critical challenge where tandem mass spectrometry and high-resolution instrumentation are indispensable. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy of this compound

Nuclear Magnetic Resonance (NMR) spectroscopy provides complementary information to mass spectrometry, offering insights into the nuclear environment of the molecule.

2H NMR for Deuterium (B1214612) Location and Purity Assessment

Deuterium (2H) NMR spectroscopy is a direct method for confirming the location of deuterium atoms in a molecule and for assessing its isotopic purity. nih.gov For this compound, the 2H NMR spectrum would be expected to show signals corresponding to the deuterium atoms at the 2, 3, 4, 5, and 6 positions of the pyridine ring. The chemical shifts of these signals would provide information about the electronic environment of each position.

Moreover, the integration of the signals in the 2H NMR spectrum can be used to quantify the degree of deuteration at each site, thus providing a measure of the isotopic purity of the compound. This is crucial for applications where a high and known level of isotopic enrichment is required. While 1H NMR is used to detect the presence of any residual protons, 2H NMR directly probes the deuterated sites, offering a comprehensive picture of the isotopic composition. nih.gov The technique is sensitive to the molecular motions and interactions, which can influence the spectral lineshapes. osti.gov

Advanced NMR Techniques (e.g., HMBC, HSQC) for Structural Assignment

The definitive structural elucidation of this compound and its substituted derivatives is heavily reliant on advanced multi-dimensional Nuclear Magnetic Resonance (NMR) techniques. While one-dimensional ¹H and ¹³C NMR provide initial data, two-dimensional methods such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are indispensable for unambiguous assignments of proton and carbon signals. nih.gov

The HSQC experiment correlates the chemical shifts of protons directly attached to carbon atoms, providing a clear map of ¹J(C-H) couplings. ipb.pt In the context of a derivative of this compound, this technique would allow for the direct assignment of a proton resonance to its corresponding carbon atom in the pyridine ring.

The HMBC experiment is crucial for identifying longer-range couplings between protons and carbons, typically over two or three bonds (²J(C-H) and ³J(C-H)). This provides vital information about the connectivity of the molecular framework. For instance, in a substituted this compound, HMBC spectra can reveal correlations between a substituent's protons and the carbons of the pyridine ring, confirming the position of substitution. nih.gov The long-range correlations are instrumental in piecing together the complete chemical structure. ipb.pt

For example, in analyzing a hypothetical derivative, the observation of an HMBC correlation between a proton on a substituent and a specific carbon atom within the pyridine ring would definitively establish the point of attachment. These techniques are particularly powerful when analyzing complex molecules where spectral overlap in 1D NMR can lead to ambiguity. nih.gov

Table 1: Illustrative 2D NMR Correlations for a Hypothetical Substituted this compound Derivative

Proton (¹H) Signal HSQC Correlation (Directly Bonded ¹³C) Key HMBC Correlations (²J, ³J) Structural Inference
H-x C-x C-y, C-z Confirms connectivity within the pyridine ring

Vibrational Spectroscopy (IR, Raman) for Deuterium-Induced Shifts

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is a powerful tool for studying the molecular structure and bonding of this compound. The substitution of hydrogen with deuterium atoms results in predictable shifts in the vibrational frequencies of the molecule, a phenomenon known as the isotopic shift. These shifts provide valuable insights into the specific vibrational modes. nih.govcdnsciencepub.com

The frequency of a vibrational mode is dependent on the masses of the atoms involved. Since deuterium is approximately twice as heavy as hydrogen, C-D bonds have lower vibrational frequencies (stretching and bending) compared to C-H bonds. This mass effect is most pronounced for modes that involve significant displacement of the deuterium atoms.

In comparing the vibrational spectra of Pyridine N-oxide and this compound, the C-H stretching vibrations, typically observed in the 3000-3100 cm⁻¹ region in the IR and Raman spectra of pyridine, would be expected to shift to a lower frequency range for the C-D stretching modes in this compound. Similarly, C-H in-plane and out-of-plane bending vibrations will also exhibit significant shifts to lower wavenumbers upon deuteration. aps.org The N-O stretching vibration, however, is less affected by deuteration of the ring, as it primarily involves the nitrogen and oxygen atoms. ias.ac.in

Analysis of these deuterium-induced shifts allows for the confident assignment of specific vibrational bands to particular molecular motions. cdnsciencepub.com

Table 2: Expected Vibrational Frequency Shifts due to Deuteration (Pyridine N-oxide vs. This compound)

Vibrational Mode Typical Frequency Range (C-H) Expected Shift upon Deuteration (C-D)
C-H/C-D Stretching ~3000-3100 cm⁻¹ Shift to lower frequency
C-H/C-D In-plane Bending ~1000-1300 cm⁻¹ Shift to lower frequency
C-H/C-D Out-of-plane Bending ~700-900 cm⁻¹ Shift to lower frequency
N-O Stretch ~1250 cm⁻¹ Minor shift

To complement experimental vibrational spectroscopy, ab initio quantum chemical calculations are employed to predict the vibrational spectra of molecules like this compound. These theoretical methods calculate the molecular geometry and the harmonic vibrational frequencies from first principles, without reliance on empirical parameters. bohrium.comdtic.mil

Computational studies have been performed to calculate the vibrational spectrum of both Pyridine N-oxide and its deuterated analog, this compound. nih.govrcin.org.pl Methods such as Density Functional Theory (DFT) are used to compute the optimized molecular geometries and vibrational characteristics. nih.govdtic.mil The calculated frequencies from these ab initio methods can be compared directly with experimental data obtained from IR and Raman spectroscopy. bohrium.com

This comparison serves two primary purposes: it aids in the definitive assignment of complex experimental spectra, and it validates the accuracy of the computational model. core.ac.uk By calculating the vibrational frequencies for both the non-deuterated and deuterated species, the deuterium-induced shifts can be theoretically predicted and then correlated with the experimentally observed shifts. This synergy between theoretical calculation and experimental measurement provides a robust and detailed understanding of the vibrational dynamics of this compound. nih.govbohrium.com

Table 3: List of Compounds Mentioned

Compound Name
This compound
Pyridine N-oxide

Computational and Theoretical Studies on Pyridine D5 N Oxide

Quantum Mechanical Calculations (e.g., DFT, MP2, CBS-4M)

Quantum mechanical calculations have been extensively applied to study pyridine (B92270) N-oxide and its derivatives, providing a robust framework for understanding the properties of Pyridine-d5 (B57733) N-oxide. Methods such as Density Functional Theory (DFT), Møller–Plesset perturbation theory (MP2), and composite methods like the Complete Basis Set (CBS) models are employed to achieve high accuracy. wikipedia.org

Theoretical calculations are crucial for determining the equilibrium geometry and understanding the electronic landscape of Pyridine-d5 N-oxide. Geometry optimization, typically performed using DFT methods like B3LYP or PBE0 with appropriate basis sets (e.g., cc-pVTZ), predicts bond lengths and angles with high precision. researchgate.netnih.gov For the parent compound, pyridine N-oxide, gas-phase electron diffraction has been used to determine its molecular structure, and these experimental values show good agreement with calculated geometries. researchgate.net

Quantum chemical calculations help in analyzing the frontier molecular orbitals (HOMO and LUMO), which are key to understanding the molecule's reactivity. nih.gov The energy gap between the HOMO and LUMO provides insights into the chemical reactivity and kinetic stability of the molecule. nih.gov

Computational methods are instrumental in predicting various spectroscopic parameters, which can then be compared with experimental data for validation. A mass spectrometric study of both pyridine N-oxide and its deuterated analogue, this compound, has been conducted using an electrospray source. nih.gov This study identified protonated molecules, sodiated species, and proton-bound dimers. nih.gov

Furthermore, theoretical calculations have been employed to determine the proton affinity for both pyridine N-oxide and this compound. nih.gov The calculated difference in proton affinities between the two isotopologues was then compared with experimentally determined values, showing good correlation and highlighting the predictive power of these computational approaches. nih.gov Advanced computational spectroscopy techniques can simulate vibrational spectra (e.g., IR and Raman), which are particularly sensitive to isotopic substitution. unibo.it While specific computational studies on the full vibrational spectrum of this compound are not widely reported, the principles are well-established, and such calculations would be expected to accurately reproduce the isotopic shifts observed experimentally.

The N-O bond dissociation energy (BDE) is a critical parameter that quantifies the strength of this bond and is directly related to the compound's reactivity as an oxidant. Numerous computational studies have focused on accurately calculating the BDE of pyridine N-oxide using high-level composite methods. nih.govmdpi.comwayne.edu These methods, such as CBS-QB3, CBS-APNO, G4, and density functional theory (DFT) with functionals like M06-2X, provide results that are in excellent agreement with experimental values. nih.govwayne.edu

The experimentally determined BDE for pyridine N-oxide is approximately 63.3 ± 0.5 kcal/mol. nih.govwayne.edu Computational studies using various methods have successfully reproduced this value. The M06-2X DFT functional, in particular, has been shown to provide BDEs that align closely with more computationally expensive composite methods. nih.gov Calculations predict that the N-O BDE in pyridine N-oxide is significantly higher (by 10-14 kcal/mol) than in aliphatic amine N-oxides like trimethylamine (B31210) N-oxide, a difference attributed to the resonance stabilization in the aromatic system. mdpi.comnih.govresearchgate.net The deuteration of the pyridine ring is not expected to significantly alter the N-O bond dissociation energy.

Calculated and Experimental N-O Bond Dissociation Enthalpies (BDE) for Pyridine N-oxide (kcal/mol)
MethodCalculated BDE (kcal/mol)Reference
Experimental63.3 ± 0.5 nih.govwayne.edu
CBS-APNO~63.3 wayne.edu
G4~63.3 wayne.edu
M06-2XWithin 1 kcal/mol of experimental wayne.edu
CBS-QB364.7 mdpi.com

Modeling of Reaction Mechanisms and Transition States

Computational modeling is a powerful tool for elucidating complex reaction mechanisms involving this compound. By mapping potential energy surfaces, researchers can identify transition states, intermediates, and determine the energy profiles of various reaction pathways.

Pyridine N-oxides have emerged as effective catalysts, particularly in photoinduced hydrogen-atom-transfer (HAT) reactions for the site-selective functionalization of C-H bonds. chemrxiv.orgchemrxiv.org Computational studies are essential for understanding the underlying catalytic cycles. A plausible mechanism often involves a dual-catalytic cycle combining HAT and photoredox catalysis. chemrxiv.org

In a typical proposed cycle, a photocatalyst oxidizes the pyridine N-oxide to an electrophilic N-oxide radical cation. chemrxiv.org This radical cation is the key HAT agent, abstracting a hydrogen atom from a substrate to generate an alkyl radical and the protonated N-oxide. chemrxiv.org DFT calculations can be used to model the energies of these intermediates and the transition states connecting them, providing a complete energy profile of the catalytic cycle. These calculations help to rationalize the observed reactivity and selectivity of the catalysts. chemrxiv.org

The single-electron transfer (SET) chemistry of aromatic N-oxides is a growing area of research, with applications in developing novel synthetic methods. digitellinc.comnih.gov Computational studies play a key role in understanding these electron transfer processes. The reduction of pyridine N-oxide, for instance, has been investigated through a combined experimental and theoretical approach. researchgate.net

Applications of Pyridine D5 N Oxide in Catalysis and Organic Transformations

Role as a Directing Group in C-H Activation

The N-oxide group in Pyridine-d5 (B57733) N-oxide plays a crucial role as a directing group in C-H activation reactions, primarily facilitating functionalization at the C(2) position. This directing effect stems from the ability of the oxygen atom to coordinate with a metal catalyst, bringing it into close proximity to the C-H bonds at the ortho positions (C2 and C6).

Palladium Insertion and Reactivity of C-H Bonds Vicinal to N-O Group

In palladium-catalyzed C-H functionalization, the N-oxide group directs the palladium catalyst to the C-H bonds adjacent to the nitrogen atom. The insertion of palladium into the C-H bond is a key step in the catalytic cycle. Mechanistic studies, including computational analysis, support a concerted metalation-deprotonation (CMD) pathway for this process. In the CMD mechanism, the cleavage of the C-H bond and the formation of the C-Pd bond occur in a single transition state, often facilitated by a base such as acetate. acs.orgwikipedia.org

The N-oxide moiety enhances the acidity of the ortho C-H bonds, making them more susceptible to deprotonation by the basic ligand on the palladium center. acs.org This electronic effect, combined with the chelation assistance of the N-oxide, lowers the activation energy for the C-H cleavage. acs.org Some studies on direct arylation of pyridine (B92270) N-oxide suggest a cooperative catalysis mechanism where two distinct palladium centers are involved. One palladium complex, a cyclometalated species, is proposed to be responsible for the C-H bond cleavage, while a second arylpalladium complex delivers the aryl group for the cross-coupling. nih.govberkeley.edunih.gov This intricate mechanism highlights the nuanced role of the palladium catalyst in activating the C-H bond vicinal to the N-O group.

Selective Functionalization at C(2) Position

The directing effect of the N-oxide group overwhelmingly favors functionalization at the C(2) and C(6) positions. researchgate.netnih.gov For monosubstituted or unsubstituted pyridine N-oxides, this typically leads to selective functionalization at the C(2) position. This high regioselectivity is a significant advantage in organic synthesis, as it allows for the precise introduction of various functional groups onto the pyridine scaffold. researchgate.net The preference for the C(2) position is attributed to both the proximity of the C-H bond to the coordinating oxygen atom and the electronic activation provided by the N-oxide group. acs.orgnih.gov

N-Oxide Chemistry in Cross-Coupling Reactions

Pyridine-d5 N-oxide is an excellent substrate for a variety of cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds. The activation provided by the N-oxide group facilitates reactions that are challenging with pyridine itself.

Arylation and Vinylation Reactions of N-oxides

Palladium-catalyzed direct arylation is a prominent cross-coupling reaction of pyridine N-oxides. researchgate.net This transformation allows for the coupling of pyridine N-oxides with a wide range of aryl partners, including aryl halides, aryl triflates, and potassium aryltrifluoroborates. rsc.orgrsc.org These reactions typically exhibit high regioselectivity for the C(2) position. rsc.orgrsc.org

Vinylation, also referred to as alkenylation, of pyridine N-oxides has also been extensively studied. Palladium-catalyzed oxidative alkenylation provides a direct method to introduce alkenyl groups at the C(2) position with high regio- and stereoselectivity. arkat-usa.orgresearchgate.net The resulting 2-alkenylpyridine N-oxides can be readily deoxygenated to afford the corresponding 2-alkenylpyridines.

Substrate Dependence and Reactivity Trends

The efficiency and outcome of cross-coupling reactions involving pyridine N-oxides are influenced by the nature of the substituents on both the pyridine N-oxide ring and the coupling partner.

In palladium-catalyzed arylations, electron-withdrawing groups on the pyridine N-oxide ring can enhance the reaction rate. acs.org This is consistent with a mechanism where the C-H activation step is rate-determining and is facilitated by increased acidity of the C-H bond. The scope of the aryl coupling partner is generally broad, tolerating both electron-rich and electron-poor aromatic systems. rsc.orgrsc.org

For vinylation reactions, the nature of the olefin can influence the reaction efficiency. Electron-deficient olefins are often effective coupling partners. The reaction conditions, including the choice of catalyst, oxidant, and solvent, also play a critical role in determining the yield and selectivity of the cross-coupling reaction.

Below is a table summarizing the substrate scope for the palladium-catalyzed C-H arylation of pyridine N-oxides with potassium aryltrifluoroborates. rsc.orgrsc.org

Pyridine N-oxide SubstrateAryltrifluoroborate Coupling PartnerProductYield (%)
Pyridine N-oxidePotassium phenyltrifluoroborate2-Phenylpyridine N-oxide91
4-Methylpyridine N-oxidePotassium phenyltrifluoroborate4-Methyl-2-phenylpyridine N-oxide85
4-Methoxypyridine N-oxidePotassium phenyltrifluoroborate4-Methoxy-2-phenylpyridine N-oxide82
4-Chloropyridine N-oxidePotassium phenyltrifluoroborate4-Chloro-2-phenylpyridine N-oxide78
Pyridine N-oxidePotassium 4-methylphenyltrifluoroborate2-(p-Tolyl)pyridine N-oxide88
Pyridine N-oxidePotassium 4-methoxyphenyltrifluoroborate2-(4-Methoxyphenyl)pyridine N-oxide85
Pyridine N-oxidePotassium 4-chlorophenyltrifluoroborate2-(4-Chlorophenyl)pyridine N-oxide81

Alternative Synthetic Strategies Utilizing N-Oxides

Beyond traditional cross-coupling reactions, this compound can participate in a range of alternative synthetic transformations, often under milder and more sustainable conditions.

Photocatalytic Reactions: The single-electron transfer (SET) chemistry of pyridine N-oxides has been harnessed in photocatalysis. acs.org Under visible light irradiation in the presence of a suitable photocatalyst, pyridine N-oxides can generate N-oxy radicals. These radicals can act as hydrogen atom transfer (HAT) agents to activate C-H bonds in various substrates, leading to their functionalization. acs.org Photocatalytic methods have been developed for the ortho-alkylation of pyridine N-oxides through alkene cleavage and for the generation of alkyl radicals from alkylboronic acids. researchgate.netresearchgate.net

Metal-Free Cross-Coupling Reactions: Transition-metal-free cross-coupling reactions of pyridine N-oxides have emerged as an attractive alternative to traditional methods. researchgate.net These reactions often proceed via radical pathways, with peroxides being used as both the coupling partner and the radical initiator for methylation. researchgate.net Metal-free methodologies have also been developed for the coupling of pyridine N-oxides with organosilanes. acs.org

Deoxygenative Functionalization: The N-oxide group can be removed after it has served its purpose as an activating and directing group. This deoxygenation step is crucial for accessing the corresponding functionalized pyridines. Various methods are available for the deoxygenation of pyridine N-oxides, including the use of palladium catalysts with transfer oxidants. organic-chemistry.orgorganic-chemistry.orgresearchgate.net In some cases, the functionalization and deoxygenation can be achieved in a single step, a process known as deoxygenative functionalization. nih.govresearchgate.net

Cycloaddition Reactions: Pyridine N-oxides can act as 1,3-dipoles in cycloaddition reactions. jst.go.jparkat-usa.org For example, they can react with dipolarophiles such as isocyanates in [3+2] cycloaddition reactions to form five-membered heterocyclic rings. jst.go.jp These reactions provide a powerful tool for the construction of complex heterocyclic frameworks. arkat-usa.orgscripps.edu

Proton-Zinc Exchange Reactions

The term "Proton-Zinc Exchange Reactions" in the context of Pyridine N-oxide chemistry may not refer to a direct, single-step exchange, but rather encompasses reactions where both protons and zinc reagents play a crucial role, facilitated by the N-oxide functionality. Two primary examples of such transformations are zinc-catalyzed reactions where Pyridine N-oxide acts as a ligand, and the deoxygenation of the N-oxide using zinc metal, which is often performed in the presence of a proton source.

Zinc-Catalyzed Michael Additions:

Pyridine N-oxide derivatives can act as effective ligands for zinc(II) catalysts in organic transformations such as the Michael addition of thiols to α,β-unsaturated ketones. rsc.org In these catalytic systems, the oxygen atom of the N-oxide coordinates to the zinc center. rsc.orgnih.gov This coordination modulates the Lewis acidity of the zinc catalyst and can influence the stereochemical outcome of the reaction. While the proton exchange is not a direct part of the substrate transformation, the reaction mechanism can involve proton transfer steps, particularly in the activation of the thiol nucleophile and the final product formation. The zinc complex essentially serves as a Lewis acid catalyst, and the Pyridine N-oxide ligand is crucial for its stability and reactivity. rsc.org

Deoxygenation Reactions:

A significant reaction involving Pyridine N-oxide and zinc is its deoxygenation to the corresponding pyridine. This reaction is a reductive process where the oxygen atom of the N-oxide is removed. Zinc dust is a common reagent for this transformation. youtube.com The reaction is typically carried out in the presence of a proton source, such as acetic acid or ammonium (B1175870) formate, which facilitates the removal of the oxygen atom as a water molecule or a related species. In this context, there is a clear involvement of both zinc as the reducing agent and protons from the reaction medium, fitting the description of a process involving proton and zinc interactions.

Table 1: Examples of Zinc-Involved Reactions with Pyridine N-oxide This table is interactive and can be sorted by clicking on the column headers.

Reaction Type Role of Pyridine N-oxide Role of Zinc Proton Source Reference
Michael Addition Ligand for Zn(II) catalyst Lewis acid catalyst Often present in solvent (e.g., EtOH) or substrate rsc.org
Deoxygenation Substrate Reducing agent (Zinc dust) Acetic Acid / Ammonium Formate youtube.comresearchgate.net

Halophilic Reactions

"Halophilic Reactions" describe the affinity of a substrate for halogens, leading to halogenation. Pyridine N-oxide exhibits significant reactivity towards halogenating agents, undergoing nucleophilic halogenation primarily at the 2- and 4-positions of the pyridine ring. This reactivity is a cornerstone of its utility in synthetic chemistry, providing access to substituted pyridines that are often difficult to synthesize directly from pyridine itself. nih.govresearchgate.net

The N-oxide group activates the pyridine ring towards nucleophilic attack. The reaction mechanism typically involves the activation of the N-oxide oxygen by an electrophilic reagent (often derived from the halogenating agent itself, such as oxalyl chloride or bromide), which makes the pyridine ring highly electrophilic. researchgate.net A subsequent attack by a halide anion (Cl-, Br-) at the 2- or 6-position, followed by the elimination of the activated oxygen group, yields the 2-halopyridine. researchgate.net This deoxygenative halogenation strategy is highly efficient and regioselective. nih.govresearchgate.net

A variety of halogenating agents can be employed, and the reaction conditions can be tuned to favor the formation of specific isomers. The high regioselectivity, often favoring the 2-position, makes this a synthetically valuable transformation. nih.gov

Table 2: Halogenation of Pyridine N-oxide This table is interactive and can be sorted by clicking on the column headers.

Halogenating System Position of Halogenation Key Features Reference
Oxalyl Chloride / Triethylamine 2-Chloro High regioselectivity, mild conditions researchgate.netresearchgate.net
Oxalyl Bromide / Triethylamine 2-Bromo High regioselectivity, mild conditions researchgate.net
Phosphorus Oxychloride (POCl3) 2- and 4-Chloro Classical method, can give mixtures youtube.com
Dichlorine (Cl2) Complex formation Forms halogen-bonded complexes rsc.org

Environmental and Biological Research Applications of Pyridine D5 N Oxide

Study of Environmental Degradation Pathways of Organic N-oxides

Organic N-oxides can enter the environment through various sources, and understanding their degradation pathways is crucial for assessing their environmental persistence and potential impact. Studies on the environmental fate of organic N-oxides often involve investigating their reactivity with common environmental matrices and species.

Metal oxides, such as manganese dioxide (MnO2), are ubiquitous in soils and sediments and can play a significant role in the abiotic transformation of organic pollutants. Research has shown that organic N-oxides can exhibit high reactivity towards MnO2. For instance, studies involving quinoline (B57606) N-oxide and quindoxin (B1212070) demonstrated their transformation in the presence of MnO2. This reactivity is attributed to the N-oxide moiety, and the transformation process can involve deoxygenation and hydroxylation steps. acs.orgresearchgate.net The use of deuterated analogues like Pyridine-d5 (B57733) N-oxide could aid in elucidating the precise mechanisms of these reactions and identifying the points of attack on the molecule by tracking the fate of the deuterium (B1214612) atoms. While direct studies on the reactivity of Pyridine-d5 N-oxide with MnO2 were not found, the established reactivity of related organic N-oxides suggests that this compound would serve as a valuable probe for studying such environmental transformation processes.

The degradation of organic N-oxides in the environment can proceed via mechanisms involving the formation of radical intermediates. Studies investigating the reaction of organic N-oxides with MnO2 have provided evidence suggesting the involvement of N-oxide radical intermediates in the transformation process. acs.orgresearchgate.net The formation of N-oxide radicals has also been observed in other contexts, such as the one-electron reduction of heterocyclic N-oxides. researchgate.netacs.org Using isotopically labeled compounds like this compound can help confirm the formation of radical intermediates by allowing for the detection and characterization of deuterated radical species through techniques such as electron paramagnetic resonance (EPR) spectroscopy in conjunction with spin trapping experiments. scielo.org.mxacs.org This can provide detailed insights into the reaction mechanisms and the transient species involved in the environmental degradation of N-oxides.

Metabolomic Studies and Deuterated Analogues in Biological Systems

Deuterated analogues are indispensable tools in metabolomics and studies of xenobiotic biotransformation. The deuterium label allows researchers to trace the metabolic fate of a compound within a biological system, providing insights into absorption, distribution, metabolism, and excretion (ADME). isotope.comnih.govnih.govosti.govosti.govansto.gov.auresearchgate.netnih.govphysiology.org

Pyridine (B92270) N-oxide is a known metabolite of pyridine and other related nitrogenous compounds in various organisms. researchgate.netnih.govnih.gov By using this compound, researchers can distinctly track the metabolic transformations of the pyridine N-oxide structure within biological systems. The deuterium label remains attached to the carbon atoms of the pyridine ring during many metabolic processes, allowing for the identification and quantification of metabolites containing the intact deuterated ring structure. nih.govosti.govosti.govnih.gov This is particularly useful when the endogenous levels of the unlabeled compound or its metabolites are significant, as the deuterated analogue can be easily distinguished using mass spectrometry. ansto.gov.au This approach enables the elucidation of complex metabolic networks and the identification of previously uncharacterized metabolic pathways.

Future Directions and Emerging Research Areas

Development of Novel Catalytic Systems for Pyridine-d5 (B57733) N-oxide Transformations

Future research directions for pyridine (B92270) N-oxide, including its deuterated analogue pyridine-d5 N-oxide, involve the development of novel catalytic systems for various transformations. Pyridine N-oxides are recognized as versatile species capable of reacting with both nucleophilic and electrophilic reagents, making them valuable synthetic intermediates. rsc.org Their ability to activate various Lewis acids is often sufficient to catalyze numerous organic reactions. rsc.org

Recent studies highlight the potential of pyridine N-oxides as effective photoinduced hydrogen atom transfer (HAT) catalysts or agents in conjunction with photoredox catalysts for site-selective functionalization of unactivated C(sp³)−H bonds. nih.gov The unique photoactivity of pyridine N-oxides may also lead to the development of new pyridine N-oxide-based photocatalysts. nih.gov

Research is exploring the generation of reactive pyridine N-oxy radicals through mild photoredox-catalyzed single-electron oxidation of systems involving alkynes or alkenes and pyridine N-oxide. nih.govchemrxiv.org This approach has been applied to ortho-alkylation reactions with high regioselectivity. nih.gov Future investigations may integrate electrochemical or photoelectrochemical methods for generating pyridine N-oxy radicals, potentially leading to unprecedented reactivities and selectivities. nih.gov

Another emerging area is the use of chiral pyridine N-oxides as useful ligands for transition metal-catalyzed asymmetric reactions or as organocatalysts. researchgate.netmdpi.comrsc.orgnih.gov Their advantages over metal-based catalysts can include cost-effectiveness, low environmental impact, and air stability. researchgate.netmdpi.com

Specific examples of recent catalytic advancements involving pyridine N-oxide include photoredox/pyridine N-oxide catalyzed carbohydroxylation and aminohydroxylation of α-olefins, enabling the regioselective difunctionalization of unactivated alkenes. chemrxiv.orgacs.orgresearcher.life This process is proposed to involve interwoven radical and polar steps, with mechanistic insights gained from experimental and computational studies. acs.orgresearcher.life The understanding of the reactivity and selectivity of pyridine N-oxy radicals is expected to provide further opportunities for catalyst optimization and the expansion of alkene functionalization classes. chemrxiv.orgacs.org

Additionally, pyridine N-oxide has been utilized in synergistic strategies for regulating interface chemistry in areas like zinc metal anodes, where it can alter the coordination environment and reorganize the solvation sheath. researcher.life

The development of heterogeneous catalysts incorporating pyridine N-oxide moieties is also being explored. For instance, the combination of pyridine N-oxide and Zr open metal sites within a defective metal-organic framework (MOF) has produced a heterogeneous catalyst for amide bond formation. researcher.life

Future work may focus on enhancing the stability of radical-based catalytic systems involving pyridine N-oxide derivatives, such as those embedded in covalent organic frameworks (COFs), to improve hydrogen atom transfer efficiency and reactivity in transformations like the dehydrogenation of nitrogen heterocycles. rsc.org

Integration with Advanced Imaging Techniques for Spatiotemporal Studies

The integration of this compound with advanced imaging techniques for spatiotemporal studies represents a promising future direction. Pyridine N-oxides, due to their zwitterionic nature and ability to form hydrogen bonds, are highly water-soluble, making them suitable for biological and pharmacological studies. rsc.orgresearchgate.net The N-oxide scaffold can be incorporated into molecules to enable "turn-on" fluorescence via an intramolecular charge transfer (ICT) process. rsc.orgresearchgate.net This fluorescence can be activated by cleavage of the N-O bond, for example, under hypoxic conditions or in the presence of Fe(II), allowing for rapid and selective detection. rsc.orgresearchgate.net

Current research is exploring the development of fluorescent N-oxide derivatives for applications in bioimaging and sensing. rsc.org For instance, fluorescent styryl pyridine N-oxide probes have been designed and synthesized for imaging lipid droplets in cells. researchgate.netrsc.org These probes utilize the pyridine N-oxide moiety as a zwitterionic acceptor, and studies have shown their selective localization within lipid droplets, in contrast to cationic analogues. researchgate.netrsc.org The pyridine N-oxide group offers benefits such as increased dipole moment, HOMO and LUMO stabilization, improved water solubility, and favorable spectroscopic properties, making it a promising tool for probing the cellular environment. rsc.org

While the provided search results focus on pyridine N-oxide in general for imaging, the use of this compound could be particularly valuable in studies employing techniques sensitive to isotopic differences, such as certain types of spectroscopy or mass spectrometry imaging, to track the compound or its metabolites in biological systems with enhanced specificity or to study kinetic processes in situ. A mass spectrometric study has already been carried out on this compound, including collision-induced dissociation and proton affinity calculations, demonstrating the feasibility of using mass spectrometry for its detection and characterization. nih.gov

The application of N-oxides as reagents for magnetic resonance imaging is also an area of increasing interest. nih.gov Future work could explore the potential of this compound in such applications, leveraging the isotopic label for enhanced signal or differentiation.

Spatiotemporal studies often require methods to visualize and track molecules in real-time within complex environments. The development of fluorescent or isotopically labeled pyridine N-oxide derivatives, including this compound, coupled with advanced microscopy or mass spectrometry imaging techniques, could provide valuable insights into their distribution, metabolism, and interaction with biological targets over space and time.

Expansion into Materials Science and Supramolecular Chemistry

The potential of this compound to expand into materials science and supramolecular chemistry is an active area of exploration for pyridine N-oxide derivatives. Pyridine N-oxides have received recognition in supramolecular and coordination chemistry. rsc.orgrsc.org Their zwitterionic nature and ability to form hydrogen bonds through the oxide ion make them interesting building blocks for supramolecular assemblies. rsc.orgresearchgate.net

Research has investigated the formation of halogen-bonded complexes involving pyridine N-oxides as halogen bond acceptors. rsc.org Studies on dichlorine–pyridine N-oxide complexes have demonstrated a new halogen-bonded paradigm, although these complexes can exhibit instability. rsc.org The strength of these halogen bonds can be influenced by substituents on the pyridine ring. rsc.org

Pyridine N-oxide derivatives are also being explored in the construction of mechanically interlocked molecules (MIMs) such as catenanes and rotaxanes, often utilizing hydrogen bonding as a templating strategy. rsc.org When incorporated into MIMs, the pyridine N-oxide motif can offer the potential for protonation and metal ion coordination. rsc.org A pyridine N-oxide containing nih.govcatenane has been synthesized and shown to bind lithium cations more strongly than sodium cations, highlighting their potential in cation recognition. rsc.org

In materials science, pyridine N-oxides are being investigated as anchoring groups for solar cells. rsc.org Furthermore, oligomeric N-oxides, including those derived from pyridine, are being explored as potential substitutes for other hydrophilic polymers in healthcare applications, such as stealth materials with excellent blood compatibility. nih.gov

Covalent organic frameworks (COFs) incorporating pyridine N-oxide ylide units are being developed, which can spontaneously convert into biradical COFs. rsc.org These materials show promise as recyclable radical reagents with potential applications in green catalysis due to the ordered arrangement of radical active sites. rsc.org

The influence of deuteration on the supramolecular architecture of pyridine N-oxide crystals has been studied. researchgate.netacs.org Small changes in hydrogen/deuterium (B1214612) exchange can significantly affect the aggregation of pyridine N-oxide molecules in the solid state and influence crystal packing motives. researchgate.netacs.org Ab initio quantum-chemical calculations have been used to analyze intermolecular interaction energies and understand how deuteration influences crystal organization. researchgate.net This suggests that this compound could be used to fine-tune the solid-state properties and supramolecular assemblies of materials incorporating pyridine N-oxide units.

The role of N-oxide moieties in tuning supramolecular gel-state properties is also being investigated. mdpi.com Structural modifications involving the oxidation of pyridyl groups to pyridyl N-oxide moieties have been shown to influence hydrogen bonding patterns and the formation of one-dimensional hydrogen-bonded chains in urea-based systems. mdpi.com

Theoretical Advancements in Predicting Reactivity and Selectivity

Theoretical advancements play a crucial role in predicting the reactivity and selectivity of this compound and its transformations. Computational studies, particularly using Density Functional Theory (DFT), are increasingly employed to gain mechanistic insights and understand the factors governing reaction outcomes. nih.govacs.orgresearcher.liferesearchgate.netrsc.orgmdpi.comjchemrev.comresearchgate.net

For instance, computational studies have been used in conjunction with experimental work to understand the mechanism of photoredox/pyridine N-oxide catalyzed reactions, such as the carbohydroxylation and aminohydroxylation of α-olefins. acs.orgresearcher.life These studies help elucidate the role of interwoven radical and polar steps and support proposed reaction mechanisms. acs.orgresearcher.life

Theoretical calculations are also applied to investigate the electronic structure and properties of pyridine N-oxide, including its resonance energy and bond dissociation energies. mdpi.comjchemrev.comresearchgate.net These calculations provide fundamental insights into the stability and reactivity of the N-O bond and the molecule as a whole. mdpi.comjchemrev.com

DFT calculations have been utilized to study the interaction of pyridine N-oxide with other species, such as in the context of regulating interface chemistry in batteries or understanding the binding affinity of pyridine N-oxide derivatives with macrocycles in supramolecular chemistry. researcher.lifesioc-journal.cn

In the development of fluorescent probes for imaging, systematic DFT calculations have been conducted to compare the photophysical properties of pyridine N-oxide derivatives with their neutral and cationic counterparts, helping to understand the electronic factors influencing fluorescence and localization within cellular structures. researchgate.netrsc.org

Theoretical studies are also contributing to the understanding of catalytic mechanisms involving chiral pyridine N-oxides, helping to elucidate the enantio-determining steps and the synergistic effects of different functional groups. nih.gov

For this compound specifically, theoretical calculations can be used to predict the influence of deuteration on vibrational frequencies and spectroscopic properties, aiding in the interpretation of experimental data from techniques like IR and Raman spectroscopy. researchgate.net Furthermore, theoretical studies can explore the impact of deuterium substitution on reaction kinetics (kinetic isotope effects) and the strength of non-covalent interactions in supramolecular assemblies, complementing experimental studies on deuterated pyridine N-oxide crystals. researchgate.netacs.org

Future theoretical advancements will likely involve more sophisticated computational models and algorithms to accurately predict the complex reaction pathways and selectivities involving pyridine N-oxy radicals and other reactive intermediates. These studies can guide the rational design of new catalysts and materials incorporating the pyridine N-oxide moiety, including its deuterated form, for targeted applications.

Conclusion

Summary of Key Contributions of Pyridine-d5 (B57733) N-oxide Research

Pyridine-d5 N-oxide, an isotopically labeled analogue of pyridine (B92270) N-oxide, plays a significant role in chemical research primarily through its application as a tracer and internal standard. The incorporation of deuterium (B1214612) atoms at all five positions of the pyridine ring provides a distinct isotopic signature that is invaluable in various analytical and mechanistic studies. Research utilizing this compound contributes significantly to understanding reaction pathways and improving quantitative analysis.

One key area where this compound is valuable is in the elucidation of reaction mechanisms. By selectively labeling the pyridine ring, researchers can track the fate of this moiety throughout a chemical transformation. This allows for detailed insights into intermediates, reaction kinetics, and the influence of the N-oxide functionality on reactivity. Studies involving pyridine N-oxides have explored their roles in various reactions, including catalytic processes and functionalizations, and the deuterated analogue is crucial for probing these mechanisms through techniques like kinetic isotope effects and mass spectrometry analysis sigmaaldrich.com. For instance, isotopic labeling experiments using labeled water have been employed to understand the origin of oxygen atoms in products of reactions catalyzed by pyridine N-oxide.

Furthermore, this compound serves as a critical internal standard in quantitative analysis, particularly when analyzing samples containing pyridine N-oxide or related compounds using mass spectrometry. The mass shift introduced by the five deuterium atoms allows for the accurate identification and quantification of the non-labeled analogue in complex matrices. This is essential in various fields, including pharmaceutical research and environmental analysis, where precise measurement of compounds is required.

Outlook on the Continued Importance of Isotopic Labeling in Chemical Science

Isotopic labeling remains an indispensable technique in modern chemical science, offering unique capabilities for probing molecular behavior and reaction dynamics. The ability to substitute atoms with their heavier or lighter isotopes without significantly altering chemical properties allows researchers to track molecules and atoms through complex processes. This is fundamental to gaining a deeper understanding at the molecular level.

The importance of isotopic labeling is evident across numerous disciplines, including organic chemistry, biochemistry, pharmacology, and environmental science. In mechanistic studies, isotopic labeling helps to unravel intricate reaction pathways and validate proposed mechanisms by observing isotope effects and tracing atomic rearrangements sigmaaldrich.com. In biological and pharmaceutical research, stable isotopes like deuterium are used to study metabolic pathways, determine drug pharmacokinetics, and improve the metabolic stability of drug candidates. Deuterium labeling, in particular, can influence the rate at which a molecule is metabolized due to stronger C-D bonds compared to C-H bonds.

Moreover, isotopic labeling is crucial for advanced analytical techniques, especially Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). Deuterated solvents are routinely used in NMR to simplify spectra, while isotopic labels in molecules provide distinct signals for structural elucidation and quantitative analysis. In MS, stable isotopes are used for accurate quantification through techniques like isotope dilution mass spectrometry and as internal standards.

Q & A

Q. What are the optimal synthetic routes for preparing Pyridine-d5 N-oxide, and how is its deuterated structure validated?

this compound is synthesized via oxidation of deuterated pyridine (Pyridine-d5) using peracids like meta-chloroperbenzoic acid (mCPBA) or hydrogen peroxide in acetic acid. Key steps include:

  • Oxidation conditions : Maintain a temperature of 0–5°C to prevent over-oxidation.
  • Purification : Use column chromatography (silica gel, eluent: dichloromethane/methanol) or recrystallization.
  • Characterization : Confirm deuterium incorporation via 1H^1\text{H}-NMR (absence of proton signals) and 13C^{13}\text{C}-NMR. Mass spectrometry (MS) verifies molecular weight (e.g., m/z 99 for this compound). Documentation should follow journal guidelines, emphasizing reproducibility by detailing solvent ratios and reaction times .

Q. What safety protocols are critical when handling this compound in laboratory experiments?

  • Handling : Use fume hoods to avoid aerosol inhalation. Wear nitrile gloves and eye protection to prevent skin/eye contact .
  • Storage : Keep in airtight containers under inert gas (e.g., argon) in a dry, ventilated area. Monitor for moisture to prevent decomposition .
  • Waste disposal : Neutralize residual compound with aqueous sodium bicarbonate before disposal via licensed hazardous waste services .

Advanced Research Questions

Q. How can structural modifications of this compound influence its reactivity in catalytic or biological systems?

The electron-donating effects of the N-oxide group enhance pyridine’s susceptibility to electrophilic substitution at the 2- and 4-positions. Methodological strategies include:

  • Resonance analysis : Use computational tools (DFT calculations) to map electron density shifts, validated by 15N^{15}\text{N}-NMR .
  • Functionalization : Introduce substituents (e.g., nitro groups) to study regioselectivity changes. Compare reaction rates under controlled conditions (solvent, temperature) .
  • Biological assays : Test modified derivatives for receptor binding affinity (e.g., serotonin receptors) using radioligand displacement assays .

Q. How should researchers address discrepancies in mutagenicity data for aromatic N-oxides like this compound?

Contradictions often arise from varying experimental models or incomplete SAR (structure-activity relationship) profiling. A systematic approach includes:

  • SAR fingerprinting : Apply hierarchical substructure searches (e.g., aromatic N-oxide subclasses) to public/proprietary mutagenicity databases. Cross-reference with Ames test results from in vitro assays .
  • Control variables : Standardize metabolic activation systems (e.g., S9 liver homogenate) and test concentrations across studies .
  • Meta-analysis : Aggregate data using platforms like ChemIDplus to identify trends in toxicity thresholds .

Q. What advanced analytical techniques are recommended for quantifying this compound in complex matrices (e.g., biological fluids)?

  • GC-MS : Derivatize samples with BSTFA (N,O-bis(trimethylsilyl)trifluoroacetamide) to enhance volatility. Use deuterated internal standards (e.g., this compound-d3) for calibration .
  • LC-HRMS : Employ hydrophilic interaction liquid chromatography (HILIC) coupled with high-resolution MS to separate polar metabolites. Optimize ionization parameters (e.g., ESI+ at 3.5 kV) .
  • Validation : Perform spike-recovery experiments in relevant matrices (e.g., plasma) to assess accuracy (target: 85–115%) and precision (RSD < 15%) .

Methodological and Reproducibility Guidelines

Q. How can experimental designs ensure reproducibility in studies involving this compound?

  • Documentation : Follow Beilstein Journal guidelines: Publish detailed synthetic procedures (e.g., molar ratios, stirring times) in main text or supplementary materials. Limit main text to 5 key compounds .
  • Data sharing : Provide raw spectral data (NMR, MS) in open-access repositories with DOI links .
  • Negative controls : Include non-deuterated Pyridine N-oxide in parallel experiments to isolate isotope effects .

What frameworks are effective for formulating hypothesis-driven research questions about this compound?

Apply the FINER criteria :

  • Feasible : Assess synthetic accessibility (e.g., deuterated precursor cost).
  • Novel : Explore understudied applications (e.g., isotopic tracing in drug metabolism).
  • Relevant : Align with funding priorities (e.g., EPA’s interest in deuterated pollutants) . Example question: “Does deuteration alter the metabolic stability of Pyridine N-oxide in cytochrome P450 models?”

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Feasible Synthetic Routes

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Pyridine-d5 N-oxide
Reactant of Route 2
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Pyridine-d5 N-oxide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.